

Spectroscopic Profile of Tripropyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tripropyl phosphate*

Cat. No.: *B103840*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **tripropyl phosphate** (TnPP), a widely used organophosphorus compound. The information presented herein is intended to support researchers and scientists in the identification, characterization, and quantitative analysis of this molecule. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of **tripropyl phosphate**. The following tables summarize the chemical shifts for ^1H , ^{13}C , and ^{31}P nuclei.

Table 1: ^1H NMR Spectroscopic Data for **Tripropyl Phosphate**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment	Coupling Constant (J) Hz
4.00	Quartet	6H	O-CH ₂ -CH ₂ -CH ₃	6.7
1.71	Multiplet	6H	O-CH ₂ -CH ₂ -CH ₃	-
0.97	Triplet	9H	O-CH ₂ -CH ₂ -CH ₃	7.4

Solvent: Deuterated Chloroform (CDCl_3)

Table 2: ^{13}C NMR Spectroscopic Data for **Tripropyl Phosphate**

Chemical Shift (δ) ppm	Assignment
~69	O- $\text{CH}_2\text{-CH}_2\text{-CH}_3$
~24	O- $\text{CH}_2\text{-CH}_2\text{-CH}_3$
~10	O- $\text{CH}_2\text{-CH}_2\text{-CH}_3$

Note: Experimentally determined ^{13}C NMR data for **tripropyl phosphate** is available from commercial suppliers such as ChemicalBook. The provided values are estimations based on spectral prediction and data from similar organophosphate esters.

Table 3: ^{31}P NMR Spectroscopic Data for **Tripropyl Phosphate**

Chemical Shift (δ) ppm	Multiplicity
-0.66	Singlet

Solvent: Deuterated Chloroform (CDCl_3)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in **tripropyl phosphate** based on their vibrational frequencies.

Table 4: IR Absorption Bands for **Tripropyl Phosphate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2850	Strong	C-H stretch (alkyl)
1280-1260	Strong	P=O stretch (phosphoryl group)
1060-990	Strong	P-O-C stretch
1470-1450	Medium	C-H bend (alkyl)
1390-1370	Medium	C-H bend (alkyl)

Sample Preparation: Neat liquid film

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **tripropyl phosphate**.

Table 5: Mass Spectrometry Data for **Tripropyl Phosphate**

m/z	Ion	Notes
225.1247	[M+H] ⁺	Quasi-molecular ion. Theoretical exact mass is 225.1250.[1][2]
183.0780	[M-C ₃ H ₇ +2H] ⁺	Loss of a propyl group.
141.0310	[M-2(C ₃ H ₇)+3H] ⁺	Loss of two propyl groups.
99.0229	[H ₄ PO ₄] ⁺	Phosphoric acid fragment, a prominent peak.[3]
43.0542	[C ₃ H ₇] ⁺	Propyl cation.[3]

Ionization Method: Electrospray Ionization (ESI), positive ion mode

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker AVANCE III 400 MHz instrument, is suitable for acquiring ^1H , ^{13}C , and ^{31}P NMR spectra.

Sample Preparation:

- Prepare a dilute solution of **tripropyl phosphate** (approximately 5-10 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl_3).
- Transfer the solution to a standard 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (zg) is typically used.
- Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0-10 ppm).
- Number of Scans: 8-16 scans are usually sufficient for a clear spectrum.
- Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

^{13}C NMR Acquisition:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
- Spectral Width: A wider spectral width is required (e.g., 0-100 ppm).
- Number of Scans: A larger number of scans (e.g., 128 or more) is necessary due to the lower natural abundance of ^{13}C .
- Relaxation Delay: A 2-second delay is appropriate.

^{31}P NMR Acquisition:

- Pulse Program: A proton-decoupled single-pulse experiment is standard.
- Spectral Width: The chemical shift range for phosphorus is broad; a width of -50 to 50 ppm is a reasonable starting point.
- Number of Scans: 16-32 scans typically provide a good signal-to-noise ratio.
- Relaxation Delay: A 2-5 second delay is used.

FT-IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with either a transmission or an attenuated total reflectance (ATR) accessory.

Sample Preparation (Neat Liquid):

- Place a single drop of **tripropyl phosphate** onto a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first to create a thin, uniform liquid film between the plates.
- Mount the sandwiched plates in the spectrometer's sample holder.

Acquisition:

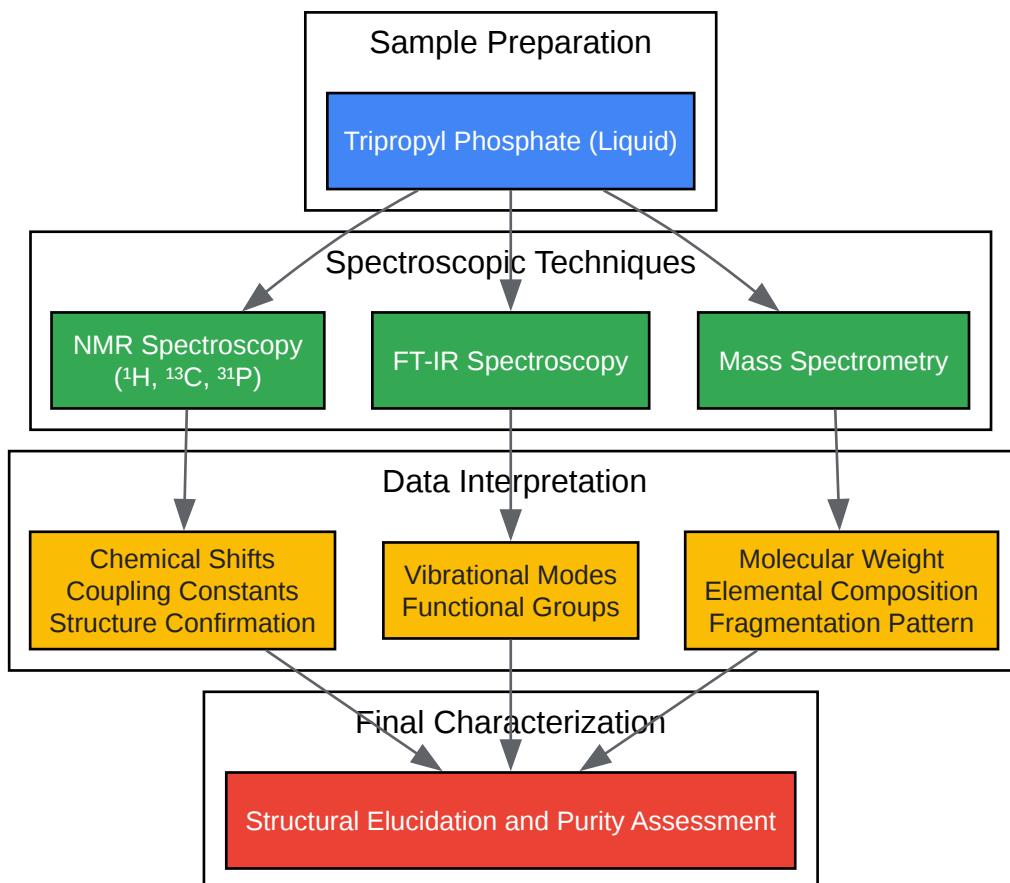
- Spectral Range: Typically scanned from 4000 to 400 cm^{-1} .
- Resolution: A resolution of 4 cm^{-1} is generally sufficient.
- Number of Scans: Co-add 16-32 scans to obtain a high-quality spectrum.
- Background: A background spectrum of the clean, empty sample compartment should be acquired prior to running the sample.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Thermo Q Exactive Plus, equipped with an electrospray ionization (ESI) source.

Sample Preparation:

- Prepare a dilute solution of **tripropyl phosphate** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.
- Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.


Acquisition (Positive ESI Mode):

- Ion Source: Heated Electrospray Ionization (HESI).
- Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).
- Capillary Voltage: Typically set between 3.0 and 4.0 kV.
- Sheath and Auxiliary Gas Flow Rates: Optimized for stable spray and efficient ionization.
- Collision Energy (for MS/MS): To obtain fragment ion data, a collision-induced dissociation (CID) experiment can be performed. The precursor ion ($[M+H]^+$ at m/z 225.12) is isolated and fragmented using a normalized collision energy of 10-30 eV.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical entity such as **tripropyl phosphate**.

Spectroscopic Analysis Workflow for Tripropyl Phosphate

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **tripropyl phosphate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. TRIPROPYL PHOSPHATE(513-08-6) ¹³C NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]

- To cite this document: BenchChem. [Spectroscopic Profile of Tripropyl Phosphate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b103840#spectroscopic-data-of-tripropyl-phosphate-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com